molecular formula C7H5IN2 B2732821 2-Amino-3-iodobenzonitrile CAS No. 114344-67-1

2-Amino-3-iodobenzonitrile

Cat. No.: B2732821
CAS No.: 114344-67-1
M. Wt: 244.035
InChI Key: ZEHZEHAGUWIUQV-UHFFFAOYSA-N
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Description

2-Amino-3-iodobenzonitrile is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.035. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Biologically Active Compounds : 2-Amino-3-iodobenzonitrile serves as a starting material in the synthesis of biologically active compounds. For example, it has been used in the synthesis and characterization of a Cr(III) complex with mixed N,N and O-donor ligands, showing potential antimicrobial and antioxidant activities (Govindharaju et al., 2019).
  • Regiospecific Synthesis of 2-Aminobenzonitrile : A palladium-catalyzed process facilitated efficient tandem ortho-C-H-amination/ipso-C-I-cyanation of iodoarenes, leading to the regiospecific synthesis of functionalized 2-aminobenzonitriles, which have significant pharmaceutical industry potential (Biju Majhi & B. Ranu, 2016).

Corrosion Inhibition

  • Steel Corrosion Inhibition : The adsorption behavior and inhibition mechanism of 2-aminobenzonitrile derivatives on steel surfaces have been studied, revealing their potential as corrosion inhibitors in aqueous acidic mediums (S. Saha & P. Banerjee, 2015).

Advanced Materials and Processes

  • One-Pot Synthesis Techniques : New methods for synthesizing 2-aminobenzonitriles through innovative processes, such as nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, have been developed. These techniques offer scalable preparations and are cost-effective due to the use of inexpensive catalysts (Wei-Li Chen et al., 2018).

Antiviral and Pharmaceutical Applications

  • Rapid Synthesis of (Quinazolin-4-Ylamino)Methyl-Phosphonates : Utilizing microwave irradiation, a simple synthesis method for (quinazolin-4-ylamino)methylphosphonates was developed from substituted-2-aminobenzonitrile, revealing compounds with weak to good anti-Tobacco mosaic virus (TMV) activity (Hui Luo et al., 2012).

Safety and Hazards

Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation

Remember to handle this compound with care due to its hazardous properties. For more detailed information, consult the provided safety data sheets . 🌟

Properties

IUPAC Name

2-amino-3-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHZEHAGUWIUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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